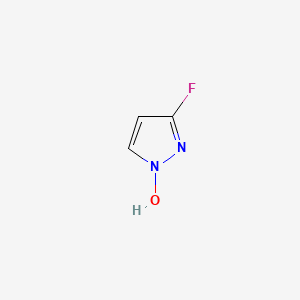
3-Fluoro-1H-pyrazol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-1H-pyrazol-1-ol is a heterocyclic compound that features a pyrazole ring substituted with a fluorine atom at the third position and a hydroxyl group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1H-pyrazol-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with fluorinated ketones or aldehydes under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-1H-pyrazol-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 3-Fluoro-1H-pyrazol-1-one.
Reduction: Formation of 3-Fluoro-1H-pyrazoline.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
3-Fluoro-1H-pyrazol-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 3-Fluoro-1H-pyrazol-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-1H-pyrazol-1-ol: Similar structure but with a chlorine atom instead of fluorine.
3-Bromo-1H-pyrazol-1-ol: Contains a bromine atom instead of fluorine.
3-Iodo-1H-pyrazol-1-ol: Features an iodine atom in place of fluorine.
Uniqueness
3-Fluoro-1H-pyrazol-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
921604-96-8 |
|---|---|
Formule moléculaire |
C3H3FN2O |
Poids moléculaire |
102.07 g/mol |
Nom IUPAC |
3-fluoro-1-hydroxypyrazole |
InChI |
InChI=1S/C3H3FN2O/c4-3-1-2-6(7)5-3/h1-2,7H |
Clé InChI |
KMWDZEDHLLOYPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



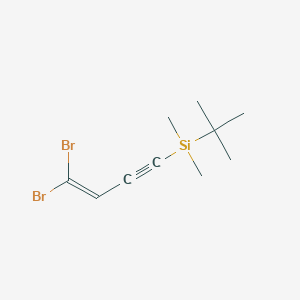
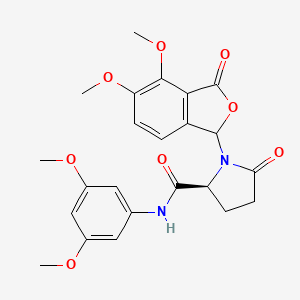
![(1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6'-chloro-7'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12615820.png)
![5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine](/img/structure/B12615824.png)
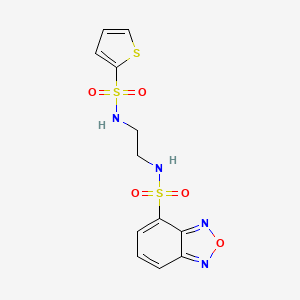
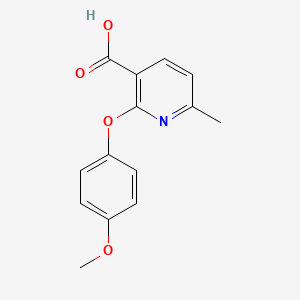
![5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12615840.png)

![2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene](/img/structure/B12615849.png)

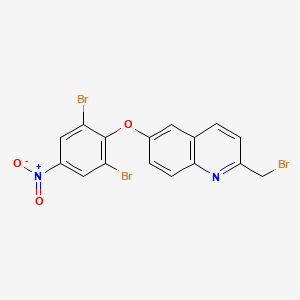
![1(2H)-Quinolineethanol, 3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-a-(trifluoromethyl)-, (aS,2R)-](/img/structure/B12615867.png)
![3,3'-{[4-(Benzyloxy)phenyl]methylene}bis(5-methoxy-1H-indole)](/img/structure/B12615874.png)
